What are the chemical properties of diethyl peroxide?
What are the chemical properties of diethyl peroxide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl peroxide (C₂H₅OOC₂H₅), a dialkyl peroxide, is a colorless liquid with significant implications in chemical synthesis and as a radical initiator. Its high reactivity, attributed to the labile oxygen-oxygen bond, makes it a valuable tool in various chemical transformations. However, this reactivity also renders it a hazardous material, prone to explosive decomposition under certain conditions. This guide provides an in-depth overview of the chemical properties of diethyl peroxide, including its synthesis, thermochemistry, decomposition kinetics, and analytical procedures, tailored for a scientific audience.
Chemical and Physical Properties
A summary of the key physical and chemical properties of diethyl peroxide is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C₄H₁₀O₂ | [1] | |
| Molecular Weight | 90.12 | g/mol | [1] |
| Appearance | Colorless liquid | ||
| Density | 0.839 | g/cm³ | [2] |
| Melting Point | -70 | °C | |
| Boiling Point | 65 | °C | [2] |
| Refractive Index (n_D²⁰) | 1.3724 | [3] | |
| Flash Point | 4.7 | °C | |
| Vapor Pressure | 173 | mmHg at 25°C |
Thermochemical Properties
The thermochemical data for diethyl peroxide is crucial for understanding its stability and energy of reactions. Table 2 summarizes key thermochemical parameters.
| Property | Value | Unit | Reference(s) |
| Standard Enthalpy of Formation (liquid, ΔfH°_liquid) | -223 to -233 | kJ/mol | |
| Standard Enthalpy of Formation (gas, ΔfH°_gas) | -199.99 | kJ/mol | [4][5] |
| Standard Enthalpy of Combustion (liquid, ΔcH°_liquid) | -2771 to -2780 | kJ/mol | |
| Heat of Formation of C₂H₅O• radical | 33.9 | kJ/mol | [4][5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of diethyl peroxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The methylene (B1212753) protons (-CH₂-) adjacent to the peroxide oxygen are expected to appear as a quartet, and the methyl protons (-CH₃) as a triplet.
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¹³C NMR: The carbon atom bonded to the peroxide oxygen will show a characteristic downfield shift compared to the corresponding carbon in diethyl ether.
Infrared (IR) Spectroscopy
The infrared spectrum of diethyl peroxide is also reported in the work by Minkoff.[3] The key characteristic absorption bands would be associated with the C-H stretching of the ethyl groups and the O-O stretching of the peroxide bond. The O-O stretch in peroxides is typically weak and can be difficult to observe.
Synthesis of Diethyl Peroxide
The synthesis of diethyl peroxide is hazardous and should only be attempted by experienced chemists with appropriate safety precautions. Two primary methods are reported in the literature.
Synthesis from Ethyl Methanesulfonate (B1217627)
A method reported to produce a 98.5% pure product in 50% yield involves the reaction of ethyl methanesulfonate with hydrogen peroxide in the presence of a dispersing agent, with the diethyl peroxide being distilled as it is formed.[3]
Experimental Workflow for Synthesis from Ethyl Methanesulfonate
Caption: Synthesis of diethyl peroxide from ethyl methanesulfonate.
Synthesis from Diethyl Sulfate (B86663)
An older method involves the addition of hydrogen peroxide to a heated mixture of diethyl sulfate and aqueous potassium hydroxide.[3] This method is noted to be extremely hazardous and generally results in lower yields.
Chemical Reactivity and Decomposition
The most significant chemical property of diethyl peroxide is its propensity to undergo thermal decomposition, which proceeds via a free radical mechanism. This property is harnessed for its use as a radical initiator.
Thermal Decomposition Mechanism
The gas-phase decomposition of diethyl peroxide has been studied in detail.[4][5] The initial and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen bond to form two ethoxyl radicals (C₂H₅O•).
Initiation: C₂H₅OOC₂H₅ → 2 C₂H₅O•
These highly reactive ethoxyl radicals can then undergo several subsequent reactions, including hydrogen abstraction and fragmentation. The main products of the decomposition are ethane (B1197151) and formaldehyde.[4][5]
Propagation: C₂H₅O• → CH₃• + CH₂O CH₃• + C₂H₅OOC₂H₅ → CH₄ + C₂H₅OOC₂H₄•
Termination: 2 C₂H₅O• → C₂H₅OH + CH₃CHO 2 CH₃• → C₂H₆
Diagram of Diethyl Peroxide Thermal Decomposition Pathway
Caption: Radical chain mechanism of diethyl peroxide decomposition.
Experimental Protocols
Iodometric Titration for Peroxide Value Determination
This method is a standard procedure for quantifying the concentration of peroxides. The peroxide reacts with iodide in an acidic solution to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).
Reagents:
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Sample containing diethyl peroxide
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Solvent mixture (e.g., glacial acetic acid:chloroform, 3:2 v/v)
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Saturated potassium iodide (KI) solution, freshly prepared
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Deionized water
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Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N)
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Starch indicator solution (1%)
Procedure:
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Accurately weigh a known amount of the sample into a 250 mL Erlenmeyer flask.
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Add 50 mL of the solvent mixture and swirl to dissolve the sample.
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Add 1 mL of freshly prepared saturated potassium iodide solution.
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Stopper the flask and swirl for 1 minute.
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Add 100 mL of deionized water and shake vigorously.
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Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow iodine color almost disappears.
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Add 1-2 mL of starch indicator solution. The solution should turn a deep blue-black color.
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Continue the titration with sodium thiosulfate solution dropwise until the blue color disappears.
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Record the volume of titrant used.
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Perform a blank titration using the same procedure but without the sample.
Calculation: The peroxide value (in meq/kg) can be calculated using the following formula: Peroxide Value = [(V - V₀) * N * 1000] / m Where:
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V = volume of Na₂S₂O₃ solution used for the sample (mL)
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V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)
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N = normality of the Na₂S₂O₃ solution
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m = mass of the sample (g)
Workflow for Iodometric Titration
Caption: Step-by-step workflow for iodometric titration of peroxides.
Safety and Handling
Diethyl peroxide is a highly hazardous substance and must be handled with extreme caution. It is sensitive to shock, friction, and heat, and can decompose explosively.
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Storage: Store in a cool, well-ventilated area, away from sources of heat, light, and ignition.[5] It should be stored in its original container, as the container material may contain inhibitors.[5]
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Handling: Always work in a well-ventilated fume hood, behind a safety shield.[5] Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves. Avoid using metal spatulas or stir bars, as metal contamination can catalyze decomposition.
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Peroxide Formation: Diethyl peroxide can form explosive peroxides upon exposure to air and light. Containers should be dated upon receipt and opening, and tested for peroxides regularly.[5] Do not open a container if crystals are visible around the cap or in the liquid.
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Disposal: Diethyl peroxide and materials contaminated with it must be disposed of as hazardous waste according to institutional and regulatory guidelines. Do not attempt to dispose of it by mixing with other waste streams.
This technical guide provides a comprehensive overview of the chemical properties and handling of diethyl peroxide. Researchers and professionals are strongly advised to consult the relevant Safety Data Sheets (SDS) and institutional safety protocols before working with this compound.
